1-[2-(4-Fluoro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine
Description
1-[2-(4-Fluoro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine is a benzimidazole derivative characterized by a fluoro-phenoxyethyl substituent. Its structure enables hydrogen bonding and π-π stacking interactions, which are critical for molecular recognition in synthetic and medicinal applications . The electron-withdrawing fluorine atom enhances electrophilic aromatic substitution reactivity and influences regioselectivity in amine coupling reactions .
Properties
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c16-11-5-7-12(8-6-11)20-10-9-19-14-4-2-1-3-13(14)18-15(19)17/h1-8H,9-10H2,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOUTXSVOGNYMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643466 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Fluoro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine typically involves the nucleophilic aromatic substitution of a fluoro-substituted phenol with an appropriate benzimidazole derivative. The reaction conditions often require a high temperature and an inert atmosphere to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Fluoro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new functional groups onto the phenoxy or benzimidazole rings .
Scientific Research Applications
Structural Characteristics
The compound features a benzoimidazole core, which is known for its pharmacological significance. The presence of the 4-fluorophenoxy group enhances its lipophilicity and may influence its interaction with biological targets. The molecular formula for this compound is C₁₈H₁₈FN₃O, with a molecular weight of approximately 303.36 g/mol .
Biological Activities
Anticancer Properties
Research has indicated that benzoimidazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to 1-[2-(4-Fluoro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . The fluorine atom in the structure may enhance the binding affinity to target proteins involved in cancer progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, making it a candidate for further development as an antibacterial agent . The mechanism of action is likely related to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neurological Applications
Benzimidazole derivatives are being investigated for their neuroprotective effects. There is emerging evidence that such compounds can modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases . The specific interactions of this compound with neuroreceptors warrant further exploration.
Table 1: Summary of Case Studies Involving this compound
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluoro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
1-[2-(4-Methoxyphenoxy)-ethyl]-1H-benzoimidazol-2-ylamine
- Substituent : Methoxy group (electron-donating).
- Key Properties :
- Impact : The methoxy group increases electron density on the phenyl ring, reducing electrophilic reactivity compared to the fluoro analog. Higher PSA suggests comparable hydrogen-bonding capacity but reduced membrane permeability.
1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine
- Substituent : Methyl group (weak electron-donating).
- Key Properties :
- Impact : The methyl group enhances hydrophobicity (higher LogP than methoxy) but lacks the electronegativity required for strong hydrogen bonding. This limits applications in polar interactions.
6-Chloro-2-Substituted Benzimidazole Derivatives
- Substituent : Chlorine (electron-withdrawing) and tetrazolyl groups.
- Key Properties : Synthesized via condensation with biphenyl tetrazole, showing antihypertensive activity in preclinical studies .
- Impact: Chlorine and tetrazole introduce strong dipole moments and acidity, enabling ionic interactions absent in the fluoro-phenoxy compound.
Commercial and Research Utility
- Fluoro-phenoxy Derivative: Priced at $745.00/g (Santa Cruz Biotechnology), reflecting its specialized applications in high-throughput screening .
- Discontinued Analogs : Derivatives like 1-(2-o-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine (CAS: 1338663-57-2) were discontinued, likely due to inferior performance compared to fluoro/methoxy variants .
Biological Activity
Overview
1-[2-(4-Fluoro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine, also known by its CAS number 364339-37-7, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves nucleophilic aromatic substitution. The key steps include:
- Starting Materials : A fluoro-substituted phenol and an appropriate benzimidazole derivative.
- Reaction Conditions : High temperatures and inert atmospheres are often required to facilitate the reaction.
- Purification : Techniques such as recrystallization or chromatography are used to achieve high purity levels.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate various biological pathways, leading to potential therapeutic effects. For instance:
- Enzyme Interaction : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can influence receptor activity, which may have implications for conditions such as erectile dysfunction and cancer .
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. In vitro studies using human prostate cancer cells (PC-3) demonstrated that the compound can induce apoptosis and inhibit cell proliferation at low micromolar concentrations. The mechanism involves the modulation of alpha1-adrenergic receptors, which play a crucial role in cancer cell signaling pathways .
Study 1: Antitumor Efficacy
A study conducted on PC-3 prostate cancer cells revealed that treatment with this compound resulted in:
- Reduction of Cell Viability : Significant decrease in cell viability was observed at concentrations as low as 10 µM.
- Mechanism Insights : The study highlighted the involvement of alpha1D and alpha1B adrenergic receptors in mediating these effects, suggesting a novel approach for targeting prostate cancer .
| Parameter | Value |
|---|---|
| IC50 (Cell Viability) | 10 µM |
| Apoptosis Induction | Yes |
| Receptor Involvement | α1D, α1B |
Study 2: Pharmacological Profiles
Another investigation into the pharmacological profiles of benzimidazole derivatives indicated that modifications similar to those found in this compound led to enhanced receptor affinity and selectivity, highlighting the importance of structural features in drug design .
Comparison with Similar Compounds
When compared with other benzimidazole derivatives, this compound stands out due to its unique structural features which confer specific biological activities. For example:
| Compound Name | Key Activity |
|---|---|
| 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide | Heart failure treatment |
| Trifluoromethyl group-containing drugs | Various pharmacological activities |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
